molecular formula C23H28ClN3O5S B4051560 Ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Cat. No.: B4051560
M. Wt: 494.0 g/mol
InChI Key: ODSIMQJHURQBAA-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H28ClN3O5S and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate is 493.1438199 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has shown that derivatives similar to ethyl 4-{N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate exhibit significant antibacterial and antifungal activities. For instance, a study by Abbavaram et al. (2013) reported on the synthesis of bifunctional sulfonamide-amide derivatives, demonstrating their significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Abbavaram & Reddyvari, 2013). This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Another area of interest is the potential anticancer applications of compounds with similar structural features. Rehman et al. (2018) synthesized propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents, finding some compounds to exhibit promising activity against cancer cells (Rehman et al., 2018). This highlights the possibility of utilizing such compounds in cancer research and therapy.

Analytical Chemistry Applications

In analytical chemistry, derivatives similar to ethyl 4-{N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate have been applied as reagents. Wu et al. (1997) described the use of a sulfonate reagent for analytical derivatization in liquid chromatography, offering sensitive detection and easy removal of excess reagent, which could be applicable for the targeted compound (Wu et al., 1997).

Enzyme Inhibition Studies

Compounds with this structure could potentially be used in studies involving enzyme inhibition. A study by Saingar et al. (2011) synthesized 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety, which were evaluated for antimicrobial, antifungal, and anthelmintic activity, suggesting potential for enzyme inhibition research (Saingar et al., 2011).

Lewis Basic Catalyst Applications

Derivatives of this compound class have been used as Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and yields. Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides, showing their effectiveness in catalyzing hydrosilylation reactions with high enantioselectivity and yields (Wang et al., 2006).

Properties

IUPAC Name

ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-3-32-23(29)26-14-12-25(13-15-26)22(28)17-27(16-19-6-4-5-7-21(19)24)33(30,31)20-10-8-18(2)9-11-20/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSIMQJHURQBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
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